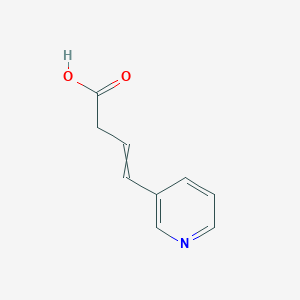
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate is a complex organic compound that features a bromine atom, a benzyloxycarbonyl-protected piperidine ring, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first protected with a benzyloxycarbonyl group to prevent unwanted reactions. The next step involves the introduction of the bromine atom and the ketone group through a series of reactions, including halogenation and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to precisely control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate: shares similarities with other benzyloxycarbonyl-protected piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H20BrNO3 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-12(17)15(19)14-7-9-18(10-8-14)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
InChI-Schlüssel |
ILOIIACCROCHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Dimethylamino-ethyl)-methyl-amino]-3-trifluoromethyl-phenylamine](/img/structure/B8355967.png)

![6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8355994.png)








![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)

